![molecular formula C12H12N2O3 B2402568 1-[(2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1001519-22-7](/img/structure/B2402568.png)
1-[(2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[(2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid” is a complex organic molecule. It seems to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound, attached to a carboxylic acid group. Additionally, it has a 2-methylphenoxy group attached to the pyrazole ring .
Aplicaciones Científicas De Investigación
Pyrazole Carboxylic Acid Derivatives: Synthesis and Biological Applications
Synthesis and Applications : Pyrazole carboxylic acid derivatives are significant due to their extensive biological activities, including antimicrobial, anticancer, inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. These derivatives are crucial scaffolds in heterocyclic compounds, showcasing a wide range of synthetic applicability and biological activity. The synthesis methods and biological applications of these derivatives are well-documented, serving as a guide for scientists in medicinal chemistry (Cetin, 2020).
Knoevenagel Condensation in Drug Discovery
Knoevenagel Condensation Products and Anticancer Agents : The Knoevenagel condensation reaction is pivotal in generating α, β‐unsaturated ketones/carboxylic acids and plays a significant role in multicomponent reactions. This reaction has been instrumental in the development of biologically fascinating molecules, particularly in cancer research. It offers a plethora of compounds with remarkable anticancer activity, targeting various cancer-related proteins and pathways. The review also highlights the structure-activity relationships, mode of action, and docking studies, providing insights into the interaction with target proteins (Tokala, Bora, & Shankaraiah, 2022).
Pyrazoline: A Privileged Scaffold in Heterocyclic Synthesis
Reactivity and Applications of Pyrazoline Derivatives : The unique reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) derivatives renders them invaluable as building blocks for synthesizing various heterocyclic compounds. The review encapsulates the preparation, reactivity, and applications of DCNP in heterocyclic and dyes synthesis. The unique reactivity of DCNP offers novel and mild reaction conditions, paving the way for the generation of versatile cynomethylene dyes and a wide range of heterocyclic compounds (Gomaa & Ali, 2020).
Propiedades
IUPAC Name |
1-[(2-methylphenoxy)methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-9-4-2-3-5-11(9)17-8-14-7-6-10(13-14)12(15)16/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUXYMCOMNLXBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCN2C=CC(=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(3-Cyclopentylazetidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2402485.png)
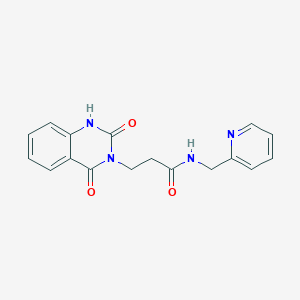
![2-[(4-Chlorophenyl)sulfanyl]-5-nitropyridine](/img/structure/B2402489.png)
![N1-ethyl-N1-[(4,5,6,7-tetrafluorobenzo[b]furan-2-yl)methyl]ethan-1-amine](/img/structure/B2402490.png)
![4-Methyl-3-([(1-methyl-1h-pyrazol-4-yl)carbonyl]amino)benzoic acid](/img/structure/B2402491.png)
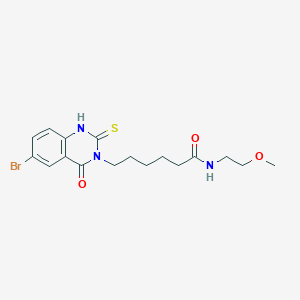
![Ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate](/img/structure/B2402495.png)
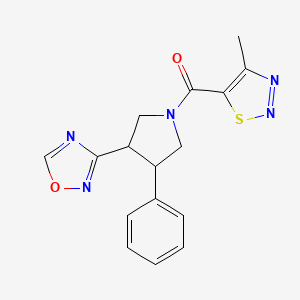
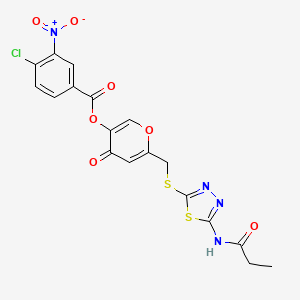
![2-(1,3-dioxoisoindolin-2-yl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2402499.png)
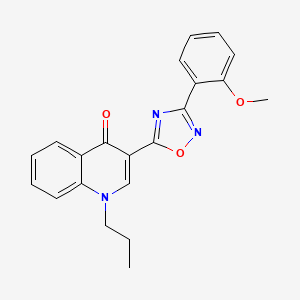
![N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2402506.png)

![4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one](/img/structure/B2402508.png)
